Kinase Inhibition: Imidazo[1,2-a]pyrimidine Scaffold Demonstrates Higher Potency than Triazolopyrimidines
In a study targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), imidazo[1,2-a]pyrimidines were shown to exhibit higher binding potency compared to their direct structural analogs, the triazolopyrimidines [1]. This class-level finding highlights the inherent advantage of the imidazo[1,2-a]pyrimidine core for achieving potent target engagement in this enzyme class.
| Evidence Dimension | Binding Affinity (Potency) |
|---|---|
| Target Compound Data | Class-level: Imidazo[1,2-a]pyrimidines exhibit higher potency than triazolopyrimidines [1]. |
| Comparator Or Baseline | Triazolopyrimidine analogs |
| Quantified Difference | Imidazo[1,2-a]pyrimidines were more potent than triazolopyrimidines [1]. |
| Conditions | In vitro enzyme inhibition assay against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). |
Why This Matters
Procuring the imidazo[1,2-a]pyrimidin-7-one core provides a starting point with higher intrinsic potency for kinase/dihydroorotate dehydrogenase inhibitor programs compared to triazole-based alternatives.
- [1] Kokkonda, S., et al. (2012). Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase. Journal of Medicinal Chemistry, 55(16), 7358-7371. View Source
